
2-Cyclopropyl-5-iodo-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclopropyl-5-iodo-4-methylpyrimidine” is a chemical compound that belongs to the class of pyrimidine derivatives. It has a CAS Number of 1935028-53-7 . It is usually in a liquid form .
Molecular Structure Analysis
The molecular formula of “2-Cyclopropyl-5-iodo-4-methylpyrimidine” is C8H9IN2 . It has a molecular weight of 260.08 . The InChI Code is 1S/C8H9IN2/c1-5-7(9)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical form of “2-Cyclopropyl-5-iodo-4-methylpyrimidine” is liquid . It has a molecular weight of 260.08 . The compound is typically stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antiviral Activity
Research on pyrimidine derivatives, including those structurally related to 2-Cyclopropyl-5-iodo-4-methylpyrimidine, has shown significant antiviral activity. A study by Hocková et al. (2003) demonstrated that certain pyrimidine derivatives, particularly those with substitutions at the 5th position, exhibit marked inhibitory effects on retrovirus replication, including HIV and Moloney murine sarcoma virus (Hocková et al., 2003).
Crystal Structure Studies
The structural analysis of pyrimidine compounds, including cyprodinil which is a compound similar to 2-Cyclopropyl-5-iodo-4-methylpyrimidine, has been reported. Jeon et al. (2015) examined the crystal structure of cyprodinil, revealing insights into the orientation of the pyrimidine ring and its interactions (Jeon et al., 2015).
Toll-Like Receptor Activation
A study by Beesu et al. (2016) found that certain substituted pyrimidine-2,4-diamines, which share a structural resemblance to 2-Cyclopropyl-5-iodo-4-methylpyrimidine, can act as agonists of human toll-like receptor-8 (TLR8). These compounds have shown potential in inducing specific immune responses (Beesu et al., 2016).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using pyrimidine derivatives as starting materials. Mukherjee and Das (2017) conducted a study on creating spirocyclopropanes from pyranopyrimidine-diones, which can be related to 2-Cyclopropyl-5-iodo-4-methylpyrimidine (Mukherjee & Das, 2017).
Mecanismo De Acción
Target of Action
The primary target of 2-Cyclopropyl-5-iodo-4-methylpyrimidine is the enzyme Dihydroorotate Dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step of the process .
Mode of Action
2-Cyclopropyl-5-iodo-4-methylpyrimidine interacts with DHODH, inhibiting its function . This interaction is confirmed by in vitro enzymology and biophysical measurements, as well as the co-crystal structure of the purified recombinant plant DHODH . Like other known inhibitors of DHODH homologs, this compound occupies the binding site adjacent to the membrane electron acceptor ubiquinone .
Biochemical Pathways
By inhibiting DHODH, 2-Cyclopropyl-5-iodo-4-methylpyrimidine disrupts the de novo pyrimidine biosynthesis pathway . This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA. Disruption of this pathway can have significant downstream effects on cellular processes, including DNA replication and RNA transcription .
Result of Action
The inhibition of DHODH by 2-Cyclopropyl-5-iodo-4-methylpyrimidine leads to a disruption in the de novo pyrimidine biosynthesis pathway . This can result in a decrease in the levels of pyrimidine nucleotides, affecting various cellular processes such as DNA replication and RNA transcription . The exact molecular and cellular effects would depend on the specific context, including the type of cell and the overall physiological state of the organism.
Propiedades
IUPAC Name |
2-cyclopropyl-5-iodo-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c1-5-7(9)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMHDGDJRLRBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1I)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B2428976.png)
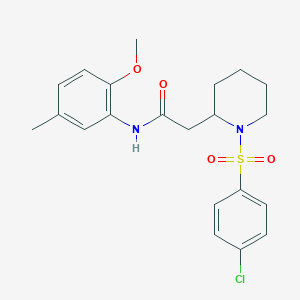
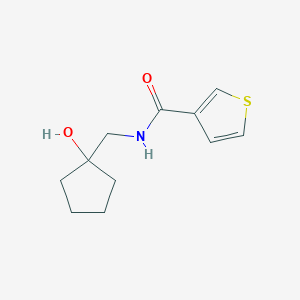
![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)
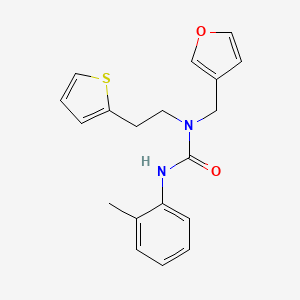
![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)
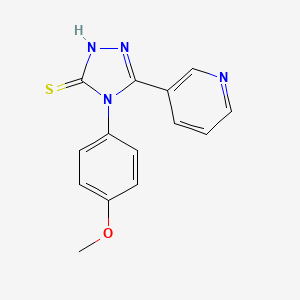


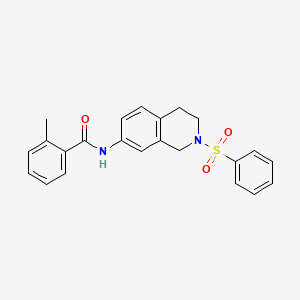
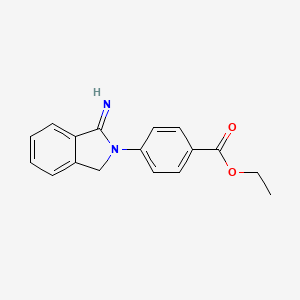
![2-(4-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2428994.png)
